molecular formula C20H16BrN B1449458 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole CAS No. 1141017-77-7

3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole

Cat. No. B1449458
M. Wt: 350.3 g/mol
InChI Key: RSNROIVDIAMOTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole” is 350.26 . The compound’s structure includes a carbazole group, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .


Physical And Chemical Properties Analysis

The compound has a melting point range of 113.0 to 117.0 degrees Celsius .

Scientific Research Applications

Optical Properties and Fluorescence

Research has shown that the optical properties of polymers with 3,6-linked carbazole main chains are significantly impacted by the presence of triarylborane acceptor substituents. These polymers exhibit enhanced fluorescence quantum yield due to a low-lying fluorescent charge-transfer (CT) state, as observed in poly[9-((4-dimesitylboryl)-3,5-dimethylphenyl)-9H-carbazole]-3,6-diyl (Reitzenstein & Lambert, 2009).

Synthesis and Optoelectronic Properties

Novel carbazole derivatives have been synthesized for exploring their optoelectronic properties. For example, the derivatives 3,6-bis(9,9-dimethyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole and 3,6-bis[(4-triphenylsilanyl)phenyl]-9-phenyl-9H-carbazole were created using methylation, Ullmann reaction, boric acidification, and Suzuki coupling reaction. Their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry were studied to understand their optoelectronic behaviors (Gao Xi-cun, 2010).

Electronic Spectroscopy and Bromination

The synthesis and electronic spectroscopy of bromocarbazoles, including direct bromination of N- and C-substituted carbazoles using various brominating reagents, have been extensively studied. This research provides insights into the UV-absorption and fluorescence/phosphorescence emission spectra of these bromocarbazole derivatives (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).

Electrochromic Properties

Carbazole-based polymers have shown promising electrochromic properties. For instance, soluble high coloration efficiency electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene have been synthesized. These polymers display high coloration efficiency and electrochromic stability, making them potential candidates for electrochromic materials (Zhang, Liu, Hou, & Niu, 2019).

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis methods have been employed to create substituted carbazole-9-acetic/propionic acid. These methods offer efficient routes for preparing carbazole derivatives with significant biological activities, such as antimicrobial properties (Lao Wenjian et al., 2000; Wen, 2001).

Luminescence and Crystal Structures

Studies on the luminescence and crystal structures of carbazole derivatives have been conducted, revealing that they exhibit unique optical properties. For example, the synthesis, luminescence, Hirshfeld surface analyses, and thermal properties of biphenyl carbazole derivatives were explored, providing valuable information on their intermolecular interactions and thermal stabilities (Gui‐Mei Tang et al., 2021).

Photovoltaic Properties

Carbazole copolymers have been investigated for their photovoltaic properties. A study on narrow energy gap polymers with absorptions up to 1,200 nm showed that these polymers, containing carbazole units, could be potential candidates for photovoltaic applications due to their ability to absorb light up to 1200 nm and exhibit an energy gap suitable for photovoltaic cells (Yi et al., 2008).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If the compound comes in contact with the skin or eyes, it is advised to wash with plenty of water . If skin or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

3-bromo-9-(3,5-dimethylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN/c1-13-9-14(2)11-16(10-13)22-19-6-4-3-5-17(19)18-12-15(21)7-8-20(18)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNROIVDIAMOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole

CAS RN

1141017-77-7
Record name 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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